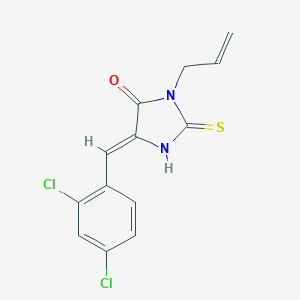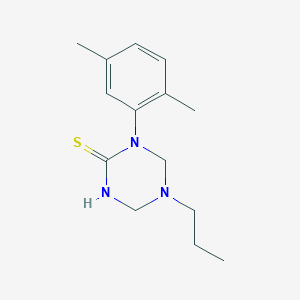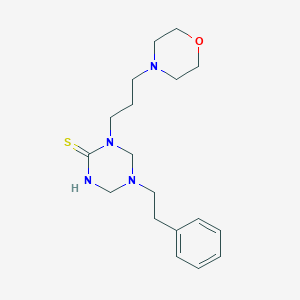![molecular formula C15H19N5OS2 B282686 5-{[2-(4-Benzyl-1-piperazinyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B282686.png)
5-{[2-(4-Benzyl-1-piperazinyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[2-(4-Benzyl-1-piperazinyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 5-{[2-(4-Benzyl-1-piperazinyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine is not fully understood. However, it has been reported to act as a modulator of the GABAergic system. This compound has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects
5-{[2-(4-Benzyl-1-piperazinyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine has been shown to have several biochemical and physiological effects. It has been reported to decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, and increase the levels of anti-inflammatory cytokines, such as IL-10. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-{[2-(4-Benzyl-1-piperazinyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine in lab experiments is its potential therapeutic applications. This compound has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of 5-{[2-(4-Benzyl-1-piperazinyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine. One direction is to further investigate its mechanism of action and how it affects the GABAergic system. Another direction is to explore its potential use in the treatment of depression, anxiety, and schizophrenia. Additionally, future studies could focus on improving its solubility in aqueous solutions to facilitate its use in lab experiments.
Métodos De Síntesis
The synthesis of 5-{[2-(4-Benzyl-1-piperazinyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine has been achieved using various methods. One of the methods involves the reaction of 2-amino-1,3,4-thiadiazole with 2-(4-benzyl-1-piperazinyl)-2-oxoethylthiocyanate in the presence of a base. Another method involves the reaction of 2-amino-1,3,4-thiadiazole with 2-(4-benzyl-1-piperazinyl)-2-oxoethylisothiocyanate in the presence of a base. Both methods have been reported to yield the desired compound in good yields.
Aplicaciones Científicas De Investigación
5-{[2-(4-Benzyl-1-piperazinyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine has been studied for its potential therapeutic applications. It has been reported to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. This compound has also been studied for its potential use in the treatment of depression, anxiety, and schizophrenia.
Propiedades
Fórmula molecular |
C15H19N5OS2 |
|---|---|
Peso molecular |
349.5 g/mol |
Nombre IUPAC |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-benzylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C15H19N5OS2/c16-14-17-18-15(23-14)22-11-13(21)20-8-6-19(7-9-20)10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H2,16,17) |
Clave InChI |
KFQVBMYIVLDQKV-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CSC3=NN=C(S3)N |
SMILES canónico |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CSC3=NN=C(S3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-3-methyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B282605.png)

![N-(2,5-dichlorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B282608.png)
![N-(4-fluorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B282609.png)






![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B282626.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-3-fluorobenzamide](/img/structure/B282627.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-3-iodobenzamide](/img/structure/B282628.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-4-chlorobenzamide](/img/structure/B282629.png)